molecular formula C13H16N2O B1274069 4-(4-Tert-butylphenyl)-1,2-oxazol-5-amine CAS No. 838875-87-9

4-(4-Tert-butylphenyl)-1,2-oxazol-5-amine

Cat. No. B1274069
M. Wt: 216.28 g/mol
InChI Key: XVNQLQVQPSTWOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including cyclopalladation, which is a method used to create palladacycles from oxazoline derivatives. For instance, direct cyclopalladation of (S)-4-tert-butyl-2-methyl-2-oxazoline using palladium(II) acetate in acetic acid resulted in the formation of an exo-palladacycle with an (sp3)C−Pd bond, as described in one study . Another approach to synthesizing related compounds involves the reaction of 3-amino-4-(tert-butyl-NNO-azoxy)furoxan with aliphatic amines to obtain 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides . Additionally, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was achieved via the reduction of a benzylidene-thiazol-2-amine derivative .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the X-ray crystal structure of a cationic palladacycle complex revealed a highly puckered conformation and unusual π−π interactions . In another study, the crystal structure of a thiazol-2-amine derivative was determined, showing intermolecular hydrogen bonds and an octatomic ring formed via an intramolecular hydrogen bond .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes transformations such as reduction and methylation. For instance, the reduction of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides yielded triazoles and diazenyl-triazoles . Furthermore, the reaction of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol with appropriate ylidene derivatives led to the synthesis of new triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, revealing that they are typically crystalline substances, odorless, insoluble in water, and soluble in organic solvents. The melting temperatures and structures were confirmed using NMR spectroscopy and gas chromatography-mass spectrometry . Additionally, the antimicrobial activities of some new 1,2,4-triazole derivatives were evaluated, with some compounds exhibiting good or moderate activities .

Scientific Research Applications

Synthesis and Crystal Structures

  • Synthesis and Antitumor Activity : A study focused on the synthesis of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, which demonstrated significant antitumor activity against the Hela cell line. The synthesis involved the reduction of a precursor compound and was characterized by X-ray crystallography, revealing a monoclinic system with specific molecular dimensions and hydrogen bonding patterns contributing to its stability and bioactivity (Ye Jiao et al., 2015).

Anticancer and DNA/Protein Binding

  • Anticancer Activity and DNA/Protein Binding : Another study synthesized Schiff base ligands and cyclometalated mononuclear complexes with potential anticancer activity. These complexes showed efficient binding with calf thymus DNA and bovine serum albumin, suggesting a mechanism of action involving minor groove and hydrophobic interactions, which could be relevant for the design of new anticancer drugs (S. Mukhopadhyay et al., 2015).

Asymmetric Synthesis of Amines

  • Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl imines, closely related to the oxazol-5-amine structure, have been highlighted as highly versatile intermediates for the asymmetric synthesis of a variety of amines. These compounds enable the synthesis of a wide range of enantioenriched amines, showcasing the utility of such structures in the synthesis of complex, biologically active molecules (J. Ellman et al., 2002).

Heterocyclic Compound Synthesis and Applications

  • Synthesis of Novel Heterocyclic Compounds : A study on the synthesis of new heterocyclic compounds containing the 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole ring demonstrated antioxidative and antimicrobial activities. These compounds, derived from iminoester hydrochlorides and 4-tert-butylbenzhyrazide, show potential in the development of new therapeutic agents (N. Yildirim, 2020).

Electroluminescent Devices

  • Electroluminescent Devices : Research on the synthesis of a triazole-triphenylamine derivative, including the tert-butylphenyl group, for use in electroluminescent devices highlighted the potential of such compounds in the development of high-performance electronic materials. The study demonstrated strong blue-green luminescence, high luminance, and good efficiency, indicating the applicability of these materials in advanced optoelectronic devices (T. Maindron et al., 2004).

Safety And Hazards

4-tert-Butylphenol is classified as a skin irritant, causes serious eye damage, and is suspected of damaging fertility . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(4-tert-butylphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNQLQVQPSTWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(ON=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388110
Record name 4-(4-tert-butylphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylphenyl)-1,2-oxazol-5-amine

CAS RN

838875-87-9
Record name 4-(4-tert-butylphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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